(2S)-2-(methoxymethyl)morpholine
Overview
Description
(2S)-2-(methoxymethyl)morpholine is a chiral morpholine derivative characterized by the presence of a methoxymethyl group attached to the second carbon of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(methoxymethyl)morpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:
Starting Materials: Morpholine, formaldehyde, and methanol.
Reaction Conditions: Acidic catalyst (e.g., hydrochloric acid), temperature control (typically around 60-80°C).
Procedure: Morpholine is reacted with formaldehyde and methanol in the presence of an acidic catalyst. The reaction mixture is heated to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise temperature control ensures high purity and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(methoxymethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
(2S)-2-(methoxymethyl)morpholine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, this compound is used to study the effects of morpholine derivatives on cellular processes and enzyme activities.
Medicine
Industry
In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(methoxymethyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound may also induce conformational changes in target proteins, leading to altered biological activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound without the methoxymethyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
2-Methylmorpholine: A derivative with a methyl group attached to the second carbon of the morpholine ring.
Uniqueness
(2S)-2-(methoxymethyl)morpholine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2S)-2-(methoxymethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELJYYPPKJKBE-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435555 | |
Record name | (2S)-2-(methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157791-20-3 | |
Record name | (2S)-2-(methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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